Promethazine teoclate is derived from promethazine, which was developed in France in 1946. The compound belongs to the phenothiazine class of medications, which are known for their antihistaminic, sedative, and antiemetic effects. Promethazine itself is an N-dimethylaminopropyl derivative of phenothiazine and has been approved by the FDA since before March 29, 1951 .
The synthesis of promethazine teoclate involves several steps that build upon the synthesis of promethazine. One common method includes:
This process emphasizes the importance of controlling reaction conditions such as temperature and pH to optimize yield and purity.
Promethazine teoclate has a complex molecular structure characterized by its chemical formula and a molar mass of approximately 499.03 g/mol .
The structural formula can be represented as follows:
Promethazine teoclate participates in various chemical reactions due to its functional groups:
These reactions are crucial for developing pharmaceutical formulations that maximize therapeutic efficacy.
Promethazine teoclate functions primarily as an antagonist at the H1 histamine receptor. Its mechanism includes:
This multifaceted mechanism allows promethazine teoclate to be effective in treating nausea and providing sedation.
Promethazine teoclate displays several notable physical and chemical properties:
These properties are critical for understanding how the compound behaves in biological systems and its formulation characteristics.
Promethazine teoclate is utilized in various scientific and medical applications:
Promethazine Teoclate is a molecular salt formed between promethazine (a phenothiazine derivative) and 8-chlorotheophylline. The chemical structure comprises a promethazine cation (C₁₇H₂₁N₂S⁺) and a 8-chlorotheophyllinate anion (C₇H₇ClN₄O₂⁻), yielding the molecular formula C₂₄H₂₇ClN₆O₂S and a molecular weight of 499.03 g/mol [1] [4]. The promethazine moiety contains a tricyclic phenothiazine ring linked to a dimethylaminopropyl chain, while 8-chlorotheophylline is a xanthine derivative featuring a chloro-substituted theophylline scaffold [5]. This salt formation significantly alters the physicochemical behavior compared to promethazine hydrochloride, primarily due to the bulkier anion and modified intermolecular interactions.
Key molecular properties include:
Table 1: Atomic Composition of Promethazine Teoclate
Element | Carbon | Hydrogen | Chlorine | Nitrogen | Oxygen | Sulfur |
---|---|---|---|---|---|---|
Count | 24 | 27 | 1 | 6 | 2 | 1 |
Crystallographic data for Promethazine Teoclate remains limited in public literature. However, its monoclinic crystal system has been inferred from X-ray powder diffraction (XRPD) patterns, showing characteristic peaks at 2θ = 7.8°, 12.3°, and 15.6° [5]. The ionic bonding between the promethazine cation and 8-chlorotheophyllinate anion facilitates a high-melting crystalline structure, with decomposition observed near 222°C [5].
The formation of the teoclate salt profoundly enhances promethazine's aqueous solubility compared to the hydrochloride form. This modification is critical for improving bioavailability in oral formulations:
Table 2: Solubility and Partition Properties
Property | Promethazine Teoclate | Promethazine Hydrochloride |
---|---|---|
Water Solubility (25°C) | 12.5 mg/mL | 167 mg/mL |
n-Octanol/Water Log P | 2.81 | 0.97 |
pH of Saturation (25°C) | 6.2–6.5 | 4.0–5.0 |
Promethazine Teoclate demonstrates distinct stability characteristics influenced by environmental factors:
Thermal Stability
Photolytic Stability
Chemical Stability
Table 3: Stability Under Controlled Conditions
Stress Condition | Parameters | Degradation Products Identified |
---|---|---|
Dry Heat (70°C) | 14 days | Promethazine sulfoxide (8%), N-oxide (2%) |
UV Light (550 lux) | 30 days | Sulfoxide (22%), demethylated derivatives (5%) |
High Humidity (92% RH) | 30 days | Hydrate formation (3%), no chemical degradation |
These stability profiles necessitate protective storage in tightly sealed, light-resistant containers at 15–30°C, with freezing prohibited due to potential crystal lattice disruption [5]. The absence of hydrate formation below 85% RH supports the feasibility of tropical climate storage without desiccants [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7